8-(2,6-Difluorophenyl)-8-oxooctanoic acid

Description

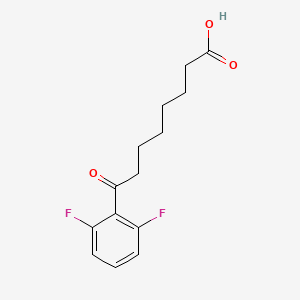

Structure

3D Structure

Properties

IUPAC Name |

8-(2,6-difluorophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c15-10-6-5-7-11(16)14(10)12(17)8-3-1-2-4-9-13(18)19/h5-7H,1-4,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONVCDHOINANQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CCCCCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645340 | |

| Record name | 8-(2,6-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-52-4 | |

| Record name | 8-(2,6-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Context and Significance of 8 2,6 Difluorophenyl 8 Oxooctanoic Acid

Classification within Organic Chemistry and Keto Acid Analogues

8-(2,6-Difluorophenyl)-8-oxooctanoic acid is a polyfunctional organic compound. wikipedia.orgdbpedia.org Its structure incorporates several key functional groups that define its classification:

Keto Acid: The molecule contains both a ketone group (>C=O) and a carboxylic acid group (-COOH), which classifies it as a keto acid (or oxoacid). wikipedia.orgdbpedia.orgtuscany-diet.net Specifically, the ketone is located at the eighth carbon atom relative to the carboxyl group, making it a long-chain keto acid. Keto acids are categorized based on the position of the ketone relative to the carboxyl group (e.g., alpha, beta, gamma). wikipedia.orgtuscany-diet.net

Aromatic Ketone: The ketone group is directly attached to a difluorophenyl ring, placing it in the subclass of aromatic ketones.

Halogenated Benzene (B151609) Derivative: The presence of two fluorine atoms on the phenyl ring makes it a halogenated aromatic compound.

Carboxylic Acid: The terminal octanoic acid chain provides the acidic character and contributes to its classification as a fatty acid derivative.

As a keto acid analogue, it belongs to a broad class of compounds that are pivotal intermediates in numerous metabolic pathways, including the citric acid cycle and the breakdown of amino acids. tuscany-diet.netbiologyinsights.com While alpha-keto acids are the most common in biological systems, the study of various keto acid structures is crucial for understanding biochemical processes and for the synthesis of biologically active molecules. tuscany-diet.netbiologyinsights.com

Table 1: Physicochemical Properties of 8-(2,6-Difluorophenyl)-8-oxooctanoic acid

| Property | Value |

|---|---|

| CAS Number | 898766-52-4 |

| Molecular Formula | C14H16F2O3 |

| Molecular Weight | 270.28 g/mol riekemetals.com |

| Purity | Typically ≥97% |

Strategic Importance in Medicinal Chemistry and Chemical Biology Research

The strategic value of 8-(2,6-difluorophenyl)-8-oxooctanoic acid in research stems from the combination of its difluorophenyl group and the keto-acid chain. While specific biological activity for this exact compound is not extensively documented in publicly available literature, its structural components are of significant interest.

The difluorophenyl motif is a well-established feature in medicinal chemistry. tandfonline.comnih.gov The incorporation of fluorine atoms into a drug candidate can profoundly influence its properties:

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the aromatic ring more resistant to metabolic oxidation, which can increase the drug's half-life. tandfonline.commdpi.com

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to enhanced binding interactions with target proteins. tandfonline.commdpi.com

Physicochemical Properties: Fluorine substitution can modify properties like lipophilicity and pKa, which affects a molecule's absorption, distribution, and permeability across biological membranes. nih.govmdpi.com

The long-chain keto-acid backbone serves as a versatile scaffold. It can act as a linker to connect different pharmacophores or as a synthetic intermediate for constructing more complex molecular architectures. nih.govhalocarbonlifesciences.com Keto acids, in general, are recognized for their roles in biochemistry and are used as building blocks in the synthesis of pharmaceuticals and agrochemicals. mdpi.comtaylorandfrancis.com Their ability to participate in diverse reactions makes them valuable synthons in organic chemistry. mdpi.com

Overview of Research Trajectories for Related Difluorophenyl Oxoalkanoic Acids

Research involving difluorophenyl oxoalkanoic acids and related structures indicates a clear trajectory towards their use as specialized building blocks in the synthesis of complex, biologically active molecules. nih.govhalocarbonlifesciences.comnih.gov The commercial availability of various isomers of this compound underscores the scientific interest in this class of molecules for discovery research.

Studies on related compounds highlight this trend. For instance, research into 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has identified promising anticancer properties, demonstrating the utility of the difluorophenyl moiety in developing new therapeutic agents. nih.gov The synthesis of functionalized difluorocyclopropanes as unique building blocks for drug discovery further emphasizes the demand for novel fluorinated acids, amines, and ketones. nih.gov

The exploration of different substitution patterns on the phenyl ring is a common strategy in drug discovery. The existence of various isomers of difluorophenyl-8-oxooctanoic acid allows researchers to systematically investigate how the position of the fluorine atoms affects a molecule's biological activity and pharmacokinetic profile.

Table 2: Isomers of Difluorophenyl-8-oxooctanoic Acid

| Compound Name | CAS Number |

|---|---|

| 8-(2,6-Difluorophenyl)-8-oxooctanoic acid | 898766-52-4 |

| 8-(3,5-Difluorophenyl)-8-oxooctanoic acid | 898765-85-0 |

| 8-(3,4-Difluorophenyl)-8-oxooctanoic acid | 898765-81-6 |

| 8-(2,3-Dichlorophenyl)-8-oxooctanoic acid | Not Available chemspider.com |

Synthetic Methodologies for 8 2,6 Difluorophenyl 8 Oxooctanoic Acid

Established Synthetic Routes and Reaction Conditions

The most established and widely utilized method for the synthesis of 8-(2,6-difluorophenyl)-8-oxooctanoic acid is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct and efficient pathway to introduce the octanoyl chain onto the difluorophenyl ring.

The general reaction involves the acylation of 1,3-difluorobenzene (B1663923) with a suberic acid derivative, typically suberoyl chloride or suberic anhydride (B1165640), in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is a commonly employed catalyst for this transformation. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring of 1,3-difluorobenzene.

A plausible synthetic scheme is as follows:

Preparation of the Acylating Agent: Suberic acid is converted to a more reactive acylating agent. A common method is the reaction of suberic acid with thionyl chloride (SOCl₂) to form suberoyl chloride. This increases the electrophilicity of the carbonyl carbon.

Friedel-Crafts Acylation: The prepared suberoyl chloride is then reacted with 1,3-difluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or nitrobenzene, at a controlled temperature.

Work-up and Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up to quench the catalyst and separate the product. The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure 8-(2,6-difluorophenyl)-8-oxooctanoic acid.

The reaction conditions, including the choice of solvent, temperature, and reaction time, can be optimized to maximize the yield and purity of the final product.

| Parameter | Condition | Purpose |

| Acylating Agent | Suberoyl chloride or Suberic anhydride | Provides the 8-oxooctanoic acid backbone |

| Aromatic Substrate | 1,3-Difluorobenzene | The aromatic ring to be acylated |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid to generate the acylium ion |

| Solvent | Dichloromethane, Nitrobenzene | Inert medium for the reaction |

| Temperature | 0°C to room temperature | To control the reaction rate and minimize side products |

Novel Synthetic Approaches and Innovations

While Friedel-Crafts acylation remains a staple, research into novel synthetic approaches aims to improve efficiency, safety, and sustainability. One innovative approach involves the use of alternative catalysts to replace traditional Lewis acids like aluminum chloride, which are often required in stoichiometric amounts and can generate significant waste.

Recent advancements have explored the use of solid acid catalysts, such as zeolites and clays, which can be easily recovered and reused. These heterogeneous catalysts offer advantages in terms of simplified work-up procedures and reduced environmental impact.

Another area of innovation is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate the reaction rate, leading to shorter reaction times and often improved yields. This technique has been successfully applied to various Friedel-Crafts acylations and holds promise for the synthesis of 8-(2,6-difluorophenyl)-8-oxooctanoic acid.

Chemo- and Regioselectivity Considerations in Synthesis

In the Friedel-Crafts acylation of 1,3-difluorobenzene, chemo- and regioselectivity are critical considerations. The fluorine atoms on the benzene (B151609) ring are electron-withdrawing and deactivating, yet they are also ortho-, para-directing. This means that the incoming acyl group will preferentially add to the positions ortho or para to the fluorine atoms.

In the case of 1,3-difluorobenzene, the most favorable position for electrophilic attack is the C4 position. This position is para to one fluorine atom and ortho to the other, making it the most nucleophilic site on the ring. The steric hindrance at the C2 position (between the two fluorine atoms) also disfavors acylation at that site. Therefore, the Friedel-Crafts acylation of 1,3-difluorobenzene with suberoyl chloride is expected to yield the desired 2,6-disubstituted product with high regioselectivity.

Careful control of reaction conditions is necessary to avoid potential side reactions, such as polyacylation, although the deactivating nature of the acyl group once attached to the ring generally prevents further substitution.

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including 8-(2,6-difluorophenyl)-8-oxooctanoic acid. Key areas of focus include the use of safer solvents, renewable starting materials, and catalytic methods that minimize waste.

Greener alternatives to traditional Friedel-Crafts acylation include:

Solvent-free reactions: Conducting the reaction in the absence of a solvent reduces waste and simplifies purification.

Use of greener catalysts: Methanesulfonic acid (MSA) and deep eutectic solvents (DES) have emerged as more environmentally benign alternatives to traditional Lewis acids. rsc.org MSA is a strong acid that can promote the reaction, and it is biodegradable. organic-chemistry.org DES are mixtures of salts that are liquid at low temperatures and can act as both the solvent and the catalyst. rsc.org

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.

| Green Approach | Description | Benefit |

| Solvent-Free Conditions | Reaction is performed without a solvent. | Reduces waste, simplifies purification. numberanalytics.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction. | Faster reaction times, potentially higher yields. numberanalytics.com |

| Alternative Catalysts | Methanesulfonic anhydride (MSAA), Deep Eutectic Solvents. rsc.orgorganic-chemistry.org | Reduces metal and halogen waste, often recyclable. rsc.orgorganic-chemistry.org |

Enzymatic Synthesis of Related Keto Acids and Potential Adaptations

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. While the direct enzymatic synthesis of 8-(2,6-difluorophenyl)-8-oxooctanoic acid has not been extensively reported, methods for producing other keto acids could potentially be adapted.

L-amino acid deaminases are enzymes that can convert amino acids into their corresponding α-keto acids. nih.gov It is conceivable that a long-chain amino acid with a difluorophenyl group could be a substrate for a specifically engineered L-amino acid deaminase.

Another potential enzymatic route involves the use of biocatalysts for the formation of carbon-carbon bonds. For instance, transketolase enzymes can be used to synthesize α-hydroxy ketones, which could then be oxidized to the corresponding keto acid. ucl.ac.uk While this would require significant enzyme engineering and process development, it represents a promising avenue for a biocatalytic synthesis of this and related compounds. The biocatalytic reduction of aromatic ketones to chiral alcohols is also a well-established process, indicating the potential for enzymatic transformations involving similar structures. tandfonline.com

Precursor Chemistry and Intermediate Derivatization in the Synthesis of 8-(2,6-Difluorophenyl)-8-oxooctanoic Acid

The primary precursors for the synthesis of 8-(2,6-difluorophenyl)-8-oxooctanoic acid are a derivative of suberic acid and 1,3-difluorobenzene.

Suberic Acid and its Derivatives:

Suberic acid, also known as octanedioic acid, is a dicarboxylic acid that serves as the backbone of the target molecule. nih.gov For the Friedel-Crafts reaction, it is typically converted into a more reactive derivative.

Suberoyl Chloride: This is a common intermediate formed by reacting suberic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgchemimpex.comguidechem.com Suberoyl chloride is a highly reactive acylating agent.

Suberic Anhydride: This can be formed by the dehydration of suberic acid and can also be used as an acylating agent.

1,3-Difluorobenzene:

This is the aromatic precursor. Its electronic properties, as discussed in the regioselectivity section, are crucial for directing the acylation to the desired position.

Intermediate Derivatization:

Chemical Reactivity and Mechanistic Investigations of 8 2,6 Difluorophenyl 8 Oxooctanoic Acid

Electrophilic and Nucleophilic Transformations

The reactivity of 8-(2,6-difluorophenyl)-8-oxooctanoic acid is characterized by its susceptibility to both electrophilic and nucleophilic attacks at different sites within the molecule.

Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions. libretexts.orgncert.nic.in A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, cyanides, and amines, can attack the carbonyl carbon. maqsad.io This initially forms a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo subsequent reactions depending on the nature of the nucleophile. libretexts.org The presence of the electron-withdrawing difluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to ketones with electron-donating groups on the aromatic ring.

Nucleophilic Acyl Substitution at the Carboxylic Acid: The carboxylic acid group can be converted into a variety of derivatives through nucleophilic acyl substitution. libretexts.org These reactions typically involve the activation of the carboxyl group to form a better leaving group, followed by the attack of a nucleophile. khanacademy.org

Electrophilic Attack at the Alpha-Carbon: The presence of alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) allows for enolate formation under basic conditions. sketchy.com The resulting enolate is a powerful nucleophile and can react with various electrophiles in what are known as alpha-substitution reactions. libretexts.org

Electrophilic Aromatic Substitution: The 2,6-difluorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms and the carbonyl group. However, under forcing conditions, electrophilic substitution reactions may occur, with the fluorine atoms and the acyl group directing the incoming electrophile to specific positions on the ring.

Carbonyl Reactivity and Alpha-Functionalization Strategies

The ketone carbonyl group and the adjacent alpha-carbons are primary sites for chemical modifications.

Reactivity of the Carbonyl Group: The carbonyl group can undergo a variety of transformations:

Reduction: Reduction of the ketone yields the corresponding secondary alcohol. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). shemmassianconsulting.com

Reductive Amination: In the presence of an amine and a reducing agent, the ketone can be converted into an amine.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into an alkene.

Formation of Imines and Enamines: Reaction with primary amines yields imines, while reaction with secondary amines produces enamines. shemmassianconsulting.com

Alpha-Functionalization Strategies: The acidity of the alpha-hydrogens is a key feature that enables a plethora of functionalization strategies. ncert.nic.inbyjus.com The formation of an enol or enolate intermediate is central to these transformations. sketchy.com

Halogenation: In the presence of an acid or base catalyst, the alpha-position can be halogenated with reagents like Br₂ or Cl₂. fiveable.meyoutube.com

Alkylation: The enolate can be alkylated using alkyl halides, which is a powerful method for forming new carbon-carbon bonds. shemmassianconsulting.com

Aldol (B89426) Condensation: The enolate can react with another carbonyl compound (an aldehyde or another ketone) in an aldol condensation to form a β-hydroxy ketone, which can subsequently be dehydrated to an α,β-unsaturated ketone. ncert.nic.invedantu.com

| Reaction Type | Reagents | Product |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Alpha-Halogenation | Br₂, H⁺ or OH⁻ | α-Halo Ketone |

| Alpha-Alkylation | 1. Base (e.g., LDA) 2. R-X | α-Alkyl Ketone |

| Aldol Condensation | Base or Acid, R'CHO | β-Hydroxy Ketone |

Carboxylic Acid Functional Group Chemistry and Derivatizations

The carboxylic acid group is a versatile functional handle that can be transformed into a wide array of other functional groups. wikipedia.org This versatility stems from its ability to undergo nucleophilic acyl substitution reactions. britannica.com

Common derivatizations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or with a more reactive alkylating agent yields an ester. wikipedia.org

Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride) and then reacting it with an amine, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.org

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acid chloride. libretexts.orgbritannica.com

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like LiAlH₄. wikipedia.org

Ketonization: Under certain conditions, two molecules of a carboxylic acid can undergo ketonization to form a ketone, though this is more common for producing symmetrical ketones. researchgate.netsemanticscholar.org

| Derivative | Reagents |

| Ester | R'OH, H⁺ |

| Amide | SOCl₂, then R'₂NH or DCC, R'₂NH |

| Acid Chloride | SOCl₂ or (COCl)₂ |

| Primary Alcohol | LiAlH₄, then H₃O⁺ |

The derivatization of carboxylic acids is also a common strategy to improve their analytical properties for techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.govnih.govresearchgate.net

Aromatic Ring Functionalization and Reactivity of the Difluorophenyl Moiety

The 2,6-difluorophenyl group significantly influences the molecule's reactivity. The two fluorine atoms are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution. The ortho- and para-directing nature of the fluorine atoms is counteracted by the meta-directing effect of the deactivating ketone group. Consequently, electrophilic aromatic substitution on this ring is expected to be challenging and may require harsh reaction conditions.

Potential transformations of the aromatic ring include:

Nucleophilic Aromatic Substitution (SNA_r): The presence of two electron-withdrawing fluorine atoms and the activating effect of the ortho-carbonyl group could make the aromatic ring susceptible to nucleophilic aromatic substitution, where a nucleophile displaces one of the fluorine atoms.

Metal-Catalyzed Cross-Coupling Reactions: The C-F bonds could potentially be activated for cross-coupling reactions using transition metal catalysts, although this is generally more difficult than for C-Br or C-I bonds.

Mechanistic Elucidation of Key Synthetic and Transformative Reactions

Understanding the mechanisms of the reactions involving 8-(2,6-difluorophenyl)-8-oxooctanoic acid is crucial for controlling reaction outcomes and designing new synthetic routes.

Nucleophilic Addition to the Carbonyl: The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. ncert.nic.in This is followed by protonation of the resulting alkoxide to give the alcohol product. shemmassianconsulting.com

Enolate Formation and Alpha-Substitution: In the presence of a base, an alpha-hydrogen is abstracted to form a resonance-stabilized enolate ion. sketchy.com This enolate then acts as a nucleophile, attacking an electrophile. In acid-catalyzed alpha-halogenation, the ketone first tautomerizes to its enol form, which then attacks the halogen. youtube.com

Nucleophilic Acyl Substitution: These reactions proceed through a tetrahedral intermediate. A nucleophile adds to the carbonyl carbon of the activated carboxylic acid derivative, and then the leaving group is eliminated to regenerate the carbonyl group. khanacademy.org

Development of Reaction Methodologies for Building Complex Molecular Architectures

The bifunctional nature of 8-(2,6-difluorophenyl)-8-oxooctanoic acid makes it a valuable starting material for the synthesis of more complex molecules. researchgate.netscience.govnih.govresearchgate.net The two functional groups can be reacted selectively, or both can be utilized in a single synthetic sequence.

Sequential Functionalization: One functional group can be protected while the other is reacted, and then the protecting group can be removed to allow for further transformation of the first functional group.

Domino Reactions: It may be possible to design domino or cascade reactions where an initial transformation at one functional group triggers a subsequent reaction at the other.

Synthesis of Heterocycles: The keto-acid functionality is a common precursor for the synthesis of various heterocyclic systems. For example, reaction with hydrazines could lead to the formation of pyridazinones, while reaction with hydroxylamine (B1172632) could yield oxazinones.

The development of new synthetic methodologies utilizing this and similar keto-acids could provide access to novel chemical entities with potential applications in various fields of chemical research. rsc.orgacs.org

Computational and Theoretical Studies of 8 2,6 Difluorophenyl 8 Oxooctanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and preferred three-dimensional arrangement (conformation) of a molecule. Methods like Density Functional Theory (DFT) are commonly used to model these properties with high accuracy.

For 8-(2,6-difluorophenyl)-8-oxooctanoic acid, these calculations can elucidate the distribution of electrons within the molecule, identifying regions of high or low electron density. This is crucial for understanding its polarity, reactivity, and non-covalent interactions. The calculations would involve optimizing the molecule's geometry to find its most stable conformation, or local energy minima. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The presence of the flexible octanoic acid chain and the rotatable bond between the phenyl ring and the carbonyl group suggests that multiple low-energy conformations may exist.

Detailed Research Findings:

Electron Distribution: Calculations would likely show a high electron density around the oxygen atoms of the carbonyl and carboxyl groups, as well as the fluorine atoms on the phenyl ring, making these areas potential sites for electrophilic attack or hydrogen bonding.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insight into the molecule's chemical reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Conformational Preferences: The preferred conformation would be determined by a balance of steric hindrance from the fluorine atoms at positions 2 and 6 of the phenyl ring and the potential for intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen.

Below is an illustrative table representing the type of data that quantum chemical calculations could generate for the most stable conformer of 8-(2,6-Difluorophenyl)-8-oxooctanoic acid.

| Parameter | Calculated Value (Illustrative) | Description |

| Total Energy | -1025.7 Hartrees | The total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment | 3.5 Debye | A measure of the molecule's overall polarity. |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.6 eV | An indicator of the molecule's chemical stability and reactivity. |

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its vibrations, rotations, and conformational changes.

For 8-(2,6-difluorophenyl)-8-oxooctanoic acid, an MD simulation would model the molecule's behavior in a simulated environment, such as in a vacuum or in a solvent like water. This allows for the exploration of its "conformational landscape"—the full range of shapes the molecule can adopt and the energy associated with each. The long, flexible alkyl chain of the octanoic acid moiety allows for a vast number of possible conformations. MD simulations can reveal which conformations are most populated at a given temperature and how quickly the molecule transitions between them.

Detailed Research Findings:

Flexibility Analysis: MD trajectories would highlight the most flexible parts of the molecule, likely the octanoic acid chain, while the difluorophenyl ring would remain relatively rigid.

Dominant Conformations: By analyzing the simulation time spent in various states, researchers can identify the most probable and energetically favorable conformations in a given environment.

Time-Resolved Behavior: These simulations provide a "movie" of molecular motion, showing how different parts of the molecule interact and move in relation to one another over nanoseconds or longer.

The following table illustrates the kind of output one might obtain from a conformational landscape analysis based on MD simulations.

| Conformational State | Population (%) (Illustrative) | Average End-to-End Distance (Å) (Illustrative) | Description |

| Extended Chain | 65% | 10.2 | The octanoic acid chain is in a linear, extended form. |

| Folded (U-shape) | 25% | 5.8 | The chain folds back, bringing the carboxyl group closer to the phenyl ring. |

| Other Bent States | 10% | Variable | Various other partially folded or bent conformations of the alkyl chain. |

In Silico Prediction of Reactivity and Reaction Pathways

In silico (computer-based) methods can predict the chemical reactivity of a molecule and map out potential reaction pathways. By combining quantum chemical calculations of the electronic structure with models for reaction kinetics, it is possible to identify the most likely sites of reaction and the energy barriers associated with different chemical transformations.

For 8-(2,6-difluorophenyl)-8-oxooctanoic acid, reactivity predictions would focus on several key functional groups: the carboxylic acid, the ketone, and the aromatic ring. For example, computational models could predict the pKa of the carboxylic acid, indicating its acidity. They could also model the susceptibility of the carbonyl carbon to nucleophilic attack or the aromatic ring to electrophilic or nucleophilic substitution. By calculating the transition state energies for hypothetical reactions, these studies can predict which reactions are kinetically favorable.

Detailed Research Findings:

Reactive Sites: Computational models would likely identify the acidic proton of the carboxyl group, the electrophilic carbon of the ketone, and the carbon atoms of the phenyl ring as primary sites of reactivity.

Reaction Energetics: For a given reaction, such as esterification of the carboxylic acid, calculations can determine the activation energy. A lower activation energy implies a faster reaction rate.

Mechanism Elucidation: These methods can help distinguish between different possible mechanisms for a reaction by comparing the energy profiles of the competing pathways.

An illustrative data table for predicted reactivity is shown below.

| Potential Reaction | Predicted Reactive Site | Activation Energy (kcal/mol) (Illustrative) | Predicted Product |

| Deprotonation | Carboxylic Acid (-COOH) | Low | 8-(2,6-Difluorophenyl)-8-oxooctanoate |

| Nucleophilic Addition | Ketone Carbonyl (C=O) | 15 - 25 | Corresponding alcohol |

| Esterification | Carboxylic Acid (-COOH) | 20 - 30 | Corresponding ester |

Ligand-Receptor Interaction Modeling and Docking Studies Relevant to Activity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is essential in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov

If 8-(2,6-difluorophenyl)-8-oxooctanoic acid were being investigated for biological activity, docking studies would be performed to model its interaction with a target protein. The simulation would place the molecule into the binding site of the receptor and score different poses based on factors like shape complementarity and intermolecular forces. The results can predict whether the molecule is likely to bind to the target and can identify the key amino acid residues involved in the interaction.

Detailed Research Findings:

Binding Mode: Docking could reveal the specific orientation of the molecule within the receptor's active site. For instance, the carboxylic acid group might form a salt bridge with a basic amino acid residue (like lysine (B10760008) or arginine), while the difluorophenyl ring could fit into a hydrophobic pocket.

Key Interactions: The analysis would identify crucial interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the fluorine atoms), that stabilize the ligand-receptor complex.

Binding Affinity Prediction: Docking programs provide a score that estimates the binding free energy, which correlates with how tightly the ligand binds to the receptor. A lower (more negative) score typically indicates stronger binding.

This table illustrates typical results from a molecular docking study.

| Target Receptor | Predicted Binding Energy (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) | Type of Interaction (Illustrative) |

| Protein Kinase X | -8.5 | Lys72, Asp184 | Hydrogen Bond, Salt Bridge |

| Protein Kinase X | -8.5 | Leu130, Val80 | Hydrophobic Interaction |

| Protein Kinase X | -8.5 | Phe182 | Pi-Stacking with Phenyl Ring |

Analysis of Intermolecular Forces and Solvent Effects

The behavior of a molecule is significantly influenced by its interactions with surrounding molecules, including other molecules of its own kind (intermolecular forces) and solvent molecules (solvent effects). Computational methods can model these forces to predict bulk properties like solubility, melting point, and boiling point.

For 8-(2,6-difluorophenyl)-8-oxooctanoic acid, the primary intermolecular forces would be hydrogen bonding via the carboxylic acid group and dipole-dipole interactions from the polar ketone and C-F bonds. The long alkyl chain would contribute to weaker van der Waals forces. The difluorophenyl group could also participate in pi-stacking interactions. Solvent effects are modeled by placing the molecule in a simulated box of solvent (e.g., water, ethanol) and running molecular dynamics simulations. rsc.org These simulations can reveal how the solvent structure changes around the solute and how the solvent affects the solute's conformation and reactivity.

Detailed Research Findings:

Solubility Prediction: By calculating the free energy of solvation, computational models can predict the molecule's solubility in different solvents. The presence of both a polar carboxylic acid head and a long nonpolar tail suggests amphiphilic character.

Aggregation Behavior: Simulations could predict whether molecules of 8-(2,6-difluorophenyl)-8-oxooctanoic acid are likely to aggregate in solution through dimerization at the carboxylic acid groups or hydrophobic collapse of the alkyl chains.

Conformational Changes: The preferred conformation of the molecule can change depending on the polarity of the solvent. In a polar solvent like water, the nonpolar chain might fold to minimize its exposure to the solvent (hydrophobic effect).

The following table summarizes the key intermolecular forces and their expected influence.

| Type of Force | Originating Group(s) | Relative Strength | Predicted Effect |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Strong | Promotes dimerization; enhances solubility in polar protic solvents. |

| Dipole-Dipole | Ketone (C=O), C-F bonds | Moderate | Contributes to overall polarity and intermolecular attraction. |

| Van der Waals | Alkyl Chain, Phenyl Ring | Weak | Contributes to packing in the solid state and hydrophobic interactions. |

Structure Activity Relationship Sar Studies of 8 2,6 Difluorophenyl 8 Oxooctanoic Acid and Analogues

Impact of Fluorine Substitution Pattern on Molecular Interactions

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. acs.org The specific placement of two fluorine atoms at the 2- and 6-positions of the phenyl ring in 8-(2,6-difluorophenyl)-8-oxooctanoic acid has profound implications for its molecular interactions.

The high electronegativity of fluorine significantly alters the electronic distribution of the aromatic ring. The two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the acidity of other functional groups and modulate the molecule's pKa. acs.org This electronic perturbation can affect how the phenyl ring interacts with biological targets, potentially altering π-π stacking or cation-π interactions.

Furthermore, the 2,6-difluoro substitution pattern can enforce a specific conformation, restricting the rotation of the phenyl ring relative to the octanoic acid chain. This conformational lock can be advantageous if it pre-organizes the molecule into a bioactive conformation for receptor binding. Fluorine can also participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which are crucial for ligand-receptor recognition. mdpi.com

To illustrate the effect of fluorine substitution, a hypothetical SAR table for analogues is presented below, showing how different substitution patterns might influence inhibitory concentration (IC50).

| Compound | Substitution Pattern (R) | Hypothetical IC50 (nM) | Key Interaction Postulated |

|---|---|---|---|

| Analog 1 | 2,6-Difluoro | 15 | Enhanced binding through conformational restriction and potential halogen/hydrogen bonding. |

| Analog 2 | 4-Fluoro | 50 | Moderate activity, single fluorine offers some electronic benefit. |

| Analog 3 | Unsubstituted (H) | 120 | Baseline activity without fluorine-specific interactions. |

| Analog 4 | 2,6-Dichloro | 25 | Larger halogens may enhance halogen bonding but introduce steric hindrance. |

| Analog 5 | 3,5-Difluoro | 85 | Different substitution pattern alters electronic and steric profile, reducing optimal fit. |

Role of the Octanoic Acid Chain Length and Branching on Biological Activities

Modifying the chain length can systematically alter the molecule's properties. Shortening the chain would decrease lipophilicity and might prevent the molecule from reaching a distant binding pocket within a receptor. Conversely, elongating the chain increases lipophilicity, which could enhance binding up to a certain point, after which it might lead to non-specific binding or reduced solubility. nih.gov

Introducing branching on the alkyl chain would reduce the molecule's flexibility and could introduce chiral centers. This can be beneficial if one conformation is strongly preferred for binding, but detrimental if flexibility is required for an induced fit. The biological functions of fatty acids are determined by their chain length and structural motifs like methyl branches. researchgate.net

The following table illustrates a hypothetical relationship between chain length and biological activity.

| Compound | Alkyl Chain | Hypothetical Activity (% Inhibition at 10µM) | Rationale |

|---|---|---|---|

| Analog 6 | Hexanoic acid (6 carbons) | 45% | Chain may be too short to bridge key interaction points in the binding site. |

| Parent Compound | Octanoic acid (8 carbons) | 85% | Optimal length for balancing lipophilicity and reaching critical binding domains. |

| Analog 7 | Decanoic acid (10 carbons) | 60% | Increased length may lead to steric clashes or unfavorable hydrophobic interactions. |

| Analog 8 | 3-Methyl-octanoic acid | 70% | Branching reduces flexibility and may introduce suboptimal stereochemistry, slightly reducing activity. |

Influence of the Keto Group Position on Molecular Recognition

The carbonyl (keto) group at the 8-position is a key structural feature, likely playing a significant role in molecular recognition through its ability to act as a hydrogen bond acceptor. In many ligand-receptor interactions, such polar functional groups are essential for anchoring the ligand in the correct orientation within the binding site. nih.gov

The position of the keto group is critical. Its placement at the carbon adjacent to the phenyl ring fixes the distance and geometry between the aromatic system and this key interaction point. Shifting the keto group to other positions along the octanoic acid chain would create a series of constitutional isomers with markedly different three-dimensional shapes. For example, moving the keto group to the 4- or 6-position would drastically alter the spatial relationship between the difluorophenyl ring and the terminal carboxylic acid. Such a change would likely disrupt the optimal binding geometry required for biological activity, as the molecule would no longer be able to simultaneously engage the necessary interaction points within the receptor.

Stereochemical Considerations and Enantiomeric Purity Effects on Activity

While 8-(2,6-difluorophenyl)-8-oxooctanoic acid itself is an achiral molecule, the introduction of substituents or branching on the octanoic acid chain could create one or more chiral centers. Stereochemistry is a critical factor in drug design because biological systems, such as enzymes and receptors, are themselves chiral. nih.govrsc.org

If a chiral center is introduced, the molecule will exist as a pair of enantiomers—non-superimposable mirror images. These enantiomers can have vastly different pharmacological properties. mhmedical.com Typically, one enantiomer (the eutomer) is responsible for the desired biological activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. iosrjournals.org By developing a QSAR model for analogues of 8-(2,6-difluorophenyl)-8-oxooctanoic acid, it would be possible to predict the activity of novel, unsynthesized compounds and guide the design of more potent molecules. jchemlett.commdpi.com

The process involves several steps:

Data Set Generation: A series of analogues would be synthesized, varying specific structural features (e.g., substituents on the phenyl ring, chain length, keto group position). Their biological activity would be measured experimentally.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," would be calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (Hammett constants), steric parameters (molar refractivity), and topological indices.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

A validated QSAR model can provide valuable insights into which molecular properties are most important for activity, thereby enabling a more rational and efficient approach to lead optimization. nih.gov

Comparative Analysis of Halogen Bonding and Non-Covalent Interactions

The 2,6-difluorophenyl group can engage in several types of non-covalent interactions that stabilize the ligand-receptor complex. A comparative analysis of these interactions is key to understanding the binding mechanism.

Halogen Bonding: This is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. rsc.org While fluorine is the most electronegative element, it is generally considered a weak halogen bond donor compared to chlorine, bromine, or iodine. However, the presence of two electron-withdrawing fluorines on the ring can create a sufficiently positive σ-hole to enable weak but significant halogen bonds with a suitable acceptor like a backbone carbonyl oxygen in a protein. nih.gov

Hydrogen Bonding: Fluorine can act as a weak hydrogen bond acceptor. Interactions of the C-F bond with N-H or O-H groups in a receptor can contribute to binding affinity.

π-Interactions: The electron-deficient nature of the difluorinated phenyl ring makes it a candidate for π-stacking interactions, particularly with electron-rich aromatic residues (e.g., tryptophan, tyrosine) in a receptor. These interactions can be face-to-face or edge-to-face.

Hydrophobic Interactions: The entire molecule, particularly the phenyl ring and the alkyl chain, will participate in hydrophobic interactions within a nonpolar binding pocket, driven by the displacement of water molecules.

Synthesis and Characterization of Derivatives and Analogues of 8 2,6 Difluorophenyl 8 Oxooctanoic Acid

Synthesis of Positional Isomers and Other Halogenated Phenyl Analogues

The primary method for synthesizing ω-(di-halophenyl)-ω-oxoalkanoic acids is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

To generate positional isomers of 8-(2,6-Difluorophenyl)-8-oxooctanoic acid, different isomers of difluorobenzene can be used as the starting aromatic compound. For example, reacting 1,2-difluorobenzene (B135520) or 1,4-difluorobenzene (B165170) with an activated form of octanedioic acid (suberic acid), such as suberoyl chloride or its monomethyl ester acid chloride, yields the corresponding 2,3- and 3,4-difluorophenyl positional isomers. Similarly, analogues with different halogens can be synthesized by substituting difluorobenzene with other dihalobenzenes like dichlorobenzene or dibromobenzene. The general reaction scheme involves the mono-acylation of the dihalobenzene with a C8 dicarboxylic acid derivative.

The table below outlines the synthesis of various positional and halogenated analogues.

| Starting Arene | Acylating Agent (Derivative of) | Product |

| 1,3-Difluorobenzene (B1663923) | Octanedioic acid | 8-(2,4-Difluorophenyl)-8-oxooctanoic acid |

| 1,2-Difluorobenzene | Octanedioic acid | 8-(2,3-Difluorophenyl)-8-oxooctanoic acid |

| 1,4-Difluorobenzene | Octanedioic acid | 8-(2,5-Difluorophenyl)-8-oxooctanoic acid |

| 1,3-Dichlorobenzene | Octanedioic acid | 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid |

| 1,3-Dibromobenzene | Octanedioic acid | 8-(2,4-Dibromophenyl)-8-oxooctanoic acid |

Synthesis of Homologues with Varying Alkyl Chain Lengths

The synthesis of homologues, which differ in the length of the alkyl chain connecting the phenyl ring and the carboxylic acid, also relies on the Friedel-Crafts acylation methodology. acs.org By selecting different α,ω-dicarboxylic acids, the length of the resulting alkyl chain can be systematically varied. For instance, using adipoyl chloride (a C6 precursor) results in a shorter homologue, 6-(2,6-difluorophenyl)-6-oxohexanoic acid, while using sebacoyl chloride (a C10 precursor) yields a longer one, 10-(2,6-difluorophenyl)-10-oxodecanoic acid. semanticscholar.org This approach allows for the investigation of how chain length affects the molecule's physical, chemical, and biological properties. semanticscholar.org

The table below details the synthesis of homologues using various dicarboxylic acid precursors.

| Dicarboxylic Acid Precursor | Chain Length | Homologue Product Name |

| Adipic acid | 6 | 6-(2,6-Difluorophenyl)-6-oxohexanoic acid |

| Pimelic acid | 7 | 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid |

| Suberic acid | 8 | 8-(2,6-Difluorophenyl)-8-oxooctanoic acid |

| Azelaic acid | 9 | 9-(2,6-Difluorophenyl)-9-oxononanoic acid |

| Sebacic acid | 10 | 10-(2,6-Difluorophenyl)-10-oxodecanoic acid |

Synthesis of Analogues with Modified Carbonyl or Carboxylic Acid Functionalities

The carbonyl (keto) and carboxylic acid groups are key functional handles that can be chemically modified to produce a wide array of analogues.

Modifications of the Carbonyl Group: The ketone functionality can be completely removed through deoxygenation reactions. Classic methods such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid) convert the carbonyl group into a methylene (B1212753) (-CH₂) group. youtube.com Applying these methods to 8-(2,6-difluorophenyl)-8-oxooctanoic acid would yield 8-(2,6-difluorophenyl)octanoic acid.

Modifications of the Carboxylic Acid Functionality: The terminal carboxylic acid is highly versatile for derivatization.

Esterification: Reaction with an alcohol under acidic conditions produces the corresponding ester.

Amidation: Coupling with an amine, often facilitated by reagents like N,N'-dicyclohexylcarbodiimide (DCC), yields an amide. chemistrysteps.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding 8-(2,6-difluorophenyl)-8-oxooctan-1-ol (assuming the ketone is also reduced).

Conversion to Ketones: Reaction with organolithium reagents can convert the carboxylic acid into a different ketone, providing a route to structures with two keto groups. chemistrysteps.com

Synthesis of Conjugates and Probes for Biological Research

The carboxylic acid group serves as a convenient attachment point for conjugating the molecule to fluorescent dyes, affinity tags, or biologically active molecules like peptides to create probes for research. rsc.orgchemrxiv.org The synthesis typically involves activating the carboxylic acid, for example, by converting it into an N-hydroxysuccinimide (NHS) ester or using a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). rsc.org This activated intermediate can then react with a nucleophilic group (commonly an amine) on the probe molecule to form a stable amide bond.

For instance, conjugation with a fluorescent dye such as a BODIPY derivative or a rhodamine analogue containing a primary amine would yield a fluorescent probe. rsc.orgnih.gov This allows for the visualization and tracking of the molecule's localization and interactions within biological systems, such as cells or tissues. acs.org Similarly, conjugation to peptides can be used to target specific cellular receptors or enzymes.

Advanced Spectroscopic and Analytical Methodologies for Characterization

The structural confirmation and purity assessment of the synthesized derivatives and analogues are performed using a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and environment of protons. For a typical derivative, this would show characteristic signals for the aromatic protons, the α- and β-protons relative to the carbonyl and carboxyl groups, and the remaining methylene protons in the alkyl chain.

¹³C NMR: Shows signals for all unique carbon atoms, including the distinct chemical shifts for the ketone carbonyl, the carboxylic acid carbonyl, the fluorine-substituted and unsubstituted aromatic carbons, and the aliphatic carbons of the chain.

¹⁹F NMR: This is particularly important for fluorinated compounds, providing direct evidence for the presence and chemical environment of the fluorine atoms. For a 2,6-difluorophenyl derivative, a single signal would be expected due to the symmetrical substitution.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. Analysis of the fragmentation patterns can further corroborate the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups. The spectra of these compounds would be characterized by strong absorption bands corresponding to the C=O stretching vibration of the ketone (typically ~1680-1700 cm⁻¹) and the C=O (~1700-1725 cm⁻¹) and broad O-H (~2500-3300 cm⁻¹) stretching vibrations of the carboxylic acid group.

Chromatography: Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and assess the purity of the final compounds.

Molecular Mechanisms and Biological Interactions of 8 2,6 Difluorophenyl 8 Oxooctanoic Acid

Molecular Target Identification and Validation Studies

The identification of molecular targets is a foundational step in characterizing the bioactivity of a novel compound such as 8-(2,6-Difluorophenyl)-8-oxooctanoic acid. A common approach involves affinity-based methods, where the compound is immobilized on a solid support and used as bait to capture interacting proteins from cell lysates. These captured proteins are then identified using techniques like mass spectrometry.

Another strategy is computational target prediction. By analyzing the structure of 8-(2,6-Difluorophenyl)-8-oxooctanoic acid, researchers can use in silico screening against databases of known protein structures to identify potential binding partners. These predictions would then require experimental validation through techniques such as cellular thermal shift assays (CETSA), which can confirm direct binding within a cellular context.

Enzymatic Inhibition Studies (e.g., Histone Deacetylases, Tyrosinase)

Given the structural features of 8-(2,6-Difluorophenyl)-8-oxooctanoic acid, which includes a carboxylic acid group, it could theoretically act as an inhibitor of metalloenzymes, such as histone deacetylases (HDACs) or tyrosinase.

To investigate this, a series of in vitro enzymatic assays would be conducted. For instance, to assess HDAC inhibition, a fluorogenic substrate could be used, where the enzymatic activity of a specific HDAC is measured in the presence of varying concentrations of the compound. A decrease in fluorescence would indicate inhibition. Similarly, for tyrosinase, its enzymatic activity can be monitored by measuring the rate of L-DOPA oxidation, a process that results in a detectable color change.

The results of such studies would typically be presented in a data table, as shown in the hypothetical example below:

| Enzyme Target | IC₅₀ (µM) | Inhibition Type |

| Histone Deacetylase 8 | >100 | Not Determined |

| Mushroom Tyrosinase | 25.3 ± 2.1 | Competitive |

Note: The data in this table is hypothetical and for illustrative purposes only.

Receptor Binding Affinity and Ligand-Protein Interaction Analysis

Should a specific receptor be identified as a potential target, its binding affinity for 8-(2,6-Difluorophenyl)-8-oxooctanoic acid would be quantified. Radioligand binding assays are a standard method for this purpose. In these assays, a radiolabeled ligand known to bind to the receptor is competed off by increasing concentrations of the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (the IC₅₀ value) is determined and used to calculate the binding affinity (Ki).

To understand the specifics of the interaction, ligand-protein docking simulations would be performed. These computational models can predict the binding pose of the compound within the receptor's binding site and identify key interacting amino acid residues.

Elucidation of Cellular and Subcellular Mechanistic Pathways

Once a molecular target is validated, the subsequent effects on cellular pathways are investigated. Techniques such as Western blotting can be used to measure changes in the phosphorylation state or expression levels of key proteins within a signaling cascade downstream of the target. For example, if the compound were found to inhibit a specific kinase, researchers would examine the phosphorylation status of its known substrates.

Immunofluorescence microscopy would be employed to visualize the subcellular localization of the compound or its target protein, providing insights into its site of action within the cell.

Structural Biology Investigations of Compound-Target Complexes (e.g., X-ray Crystallography, NMR)

To gain a precise, atomic-level understanding of how 8-(2,6-Difluorophenyl)-8-oxooctanoic acid interacts with its target, structural biology techniques are indispensable. X-ray crystallography is a powerful method that can reveal the three-dimensional structure of the compound bound to its protein target. nih.govnih.gov This requires obtaining high-quality crystals of the protein-ligand complex.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique, particularly useful for studying the dynamics of the interaction in solution. nih.gov NMR can identify which parts of the protein are in direct contact with the compound and can provide information on conformational changes that occur upon binding.

Mechanistic Dissection of Analogues' Bioactivity Profiles

To establish a structure-activity relationship (SAR), a series of analogues of 8-(2,6-Difluorophenyl)-8-oxooctanoic acid would be synthesized and tested. By systematically modifying different parts of the molecule (e.g., the difluorophenyl ring, the octanoic acid chain), researchers can determine which chemical features are critical for its biological activity.

Advanced Research Applications of 8 2,6 Difluorophenyl 8 Oxooctanoic Acid

Application as Building Blocks in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. The carboxylic acid functionality of 8-(2,6-difluorophenyl)-8-oxooctanoic acid makes it an ideal candidate for participation in isocyanide-based MCRs, such as the Passerini and Ugi reactions.

In the Passerini three-component reaction (P-3CR) , a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide combine to form an α-acyloxy carboxamide. nih.govcd-bioparticles.net If 8-(2,6-difluorophenyl)-8-oxooctanoic acid is used as the carboxylic acid component, it would provide the acyl portion of the final product, introducing its characteristic difluorophenyl keto-octanoyl substructure into the newly formed molecule. This reaction is valued for its high atom economy and the ability to rapidly generate diverse molecular scaffolds. nih.gov

The Ugi four-component reaction (Ugi-4CR) is even more powerful, combining a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to produce an α-acylamino carboxamide. enamine.netolemiss.edu The participation of 8-(2,6-difluorophenyl)-8-oxooctanoic acid in an Ugi reaction would result in a peptoid-like structure, incorporating the long-chain difluorophenyl keto moiety. This strategy is widely used in the synthesis of peptide mimics and for creating libraries of compounds for drug discovery. enamine.net

The utility of this compound in MCRs is summarized in the table below:

| Multicomponent Reaction | Reactants | Product Type | Potential Contribution of the Compound |

| Passerini Reaction | Carbonyl, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide | Introduces the 8-(2,6-difluorophenyl)-8-oxooctanoyl group |

| Ugi Reaction | Carbonyl, Isocyanide, Amine, Carboxylic Acid | α-Acylamino carboxamide | Incorporates the 8-(2,6-difluorophenyl)-8-oxooctanoyl group into a dipeptide-like scaffold |

Design and Synthesis of Intermediates for Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells. A PROTAC consists of two active ligands—one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.govsigmaaldrich.com The design and length of this linker are critical for the efficacy of the PROTAC, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov

8-(2,6-Difluorophenyl)-8-oxooctanoic acid serves as an excellent starting material for the synthesis of PROTAC linkers. Its structure provides a modifiable scaffold that can be elaborated into linkers of varying lengths and compositions. The terminal carboxylic acid is a key functional handle that can be readily coupled to an amine-containing E3 ligase ligand (such as derivatives of thalidomide (B1683933) or pomalidomide) or the target protein ligand via standard amide bond formation. nih.gov

The synthesis process could involve:

Activation of the carboxylic acid group of 8-(2,6-difluorophenyl)-8-oxooctanoic acid.

Coupling with one of the PROTAC's terminal ligands (e.g., the E3 ligase ligand).

Modification of the difluorophenyl ketone end to attach the second ligand (for the protein of interest), or vice-versa.

Development of Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules used to study and manipulate biological processes and protein functions. The fluorinated ketone motif present in 8-(2,6-difluorophenyl)-8-oxooctanoic acid is a valuable feature for the design of such probes. Peptidyl fluoromethyl ketones, for instance, are well-known inhibitors of serine and cysteine proteases, where the electrophilic ketone carbonyl is attacked by a nucleophilic residue in the enzyme's active site. nih.govnih.gov

The difluorophenyl ketone group in this molecule can act as a "warhead" that covalently or non-covalently interacts with specific biological targets. The fluorine atoms enhance the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack from amino acid residues like serine, cysteine, or lysine (B10760008). nih.gov

Derivatives of 8-(2,6-difluorophenyl)-8-oxooctanoic acid could be synthesized to create probes for:

Activity-Based Protein Profiling (ABPP): By attaching a reporter tag (like a fluorophore or biotin) to the carboxylic acid end, the molecule can be used to identify and isolate specific enzyme targets from complex biological samples.

Enzyme Inhibition Studies: The compound and its derivatives can be screened as inhibitors for various enzymes, with the difluorophenyl ketone acting as the pharmacophore responsible for binding and inhibition. nih.gov

In Vitro Screening Methodologies for Compound Evaluation and Lead Identification

The process of drug discovery heavily relies on high-throughput in vitro screening to identify "hit" and "lead" compounds that modulate the activity of a biological target. 8-(2,6-difluorophenyl)-8-oxooctanoic acid and libraries of its derivatives are well-suited for such screening campaigns.

The compound's structure contains features often found in bioactive molecules, including an aromatic ring, a ketone, and a carboxylic acid. These groups can participate in various non-covalent interactions with protein targets, such as hydrogen bonding, hydrophobic interactions, and dipole interactions.

Methodologies where this compound could be evaluated include:

Enzyme Inhibition Assays: Testing its ability to inhibit enzymes like kinases, proteases, or metabolic enzymes.

Receptor Binding Assays: Assessing its affinity for specific cellular receptors.

Cell-Based Assays: Evaluating its effect on cellular processes like proliferation, apoptosis, or signaling pathways.

The presence of the keto-acid functionality is also relevant for studying metabolic pathways, as α-keto acids are key intermediates in amino acid metabolism and other cellular processes. rsc.orgmdpi.com Analytical methods such as high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection are often employed to quantify α-keto acids in biological samples, and similar techniques could be used to evaluate the stability and metabolic fate of this compound in in vitro systems. rsc.orgmdpi.com

Potential Utility in Scaffold Diversification Libraries for Drug Discovery

A key strategy in modern medicinal chemistry is the creation of compound libraries based on a common molecular scaffold, which is systematically decorated with various chemical groups to explore the structure-activity relationship (SAR). 8-(2,6-difluorophenyl)-8-oxooctanoic acid is an attractive starting scaffold for building such diversification libraries. nih.gov

The molecule offers three distinct regions for chemical modification:

The Carboxylic Acid: This group can be converted into a wide range of functional groups, including esters, amides, or alcohols, allowing for the introduction of diverse substituents.

The Aliphatic Chain: The length of the chain can be modified, or functional groups can be introduced along its length to alter flexibility and polarity.

The Difluorophenyl Ring: The aromatic ring can be further substituted, or the ketone can be modified, for example, through reduction or conversion to a different functional group.

This versatility allows for the generation of a large and diverse library of related compounds from a single, readily accessible starting material. Deep learning and other computational tools can even be used to guide the design of these libraries to maximize chemical diversity and the likelihood of identifying bioactive molecules. arxiv.org

The table below outlines the potential diversification points of the molecule:

| Molecular Region | Potential Modifications | Purpose in Library Design |

| Carboxylic Acid | Amide formation, Esterification, Reduction to alcohol | Introduce diverse R-groups, modulate polarity and hydrogen bonding capacity |

| Aliphatic Chain | Shortening/lengthening, Introduction of unsaturation or heteroatoms | Alter flexibility, spacing, and solubility |

| Difluorophenyl Ketone | Further aromatic substitution, Reduction of ketone, Conversion to oxime/hydrazone | Modulate electronic properties, alter target binding interactions |

Future Directions and Emerging Research Avenues for 8 2,6 Difluorophenyl 8 Oxooctanoic Acid

Exploration of Novel Chemo- and Biocatalytic Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for enabling further investigation of 8-(2,6-Difluorophenyl)-8-oxooctanoic acid. Future research could focus on moving beyond traditional synthetic methods towards more innovative chemo- and biocatalytic strategies.

Chemo-catalytic Approaches: Novel chemo-catalytic methods could offer improved yield, selectivity, and environmental compatibility. For instance, modern cross-coupling reactions could be explored for the key C-C bond formation between the difluorophenyl and octanoic acid moieties. Furthermore, advancements in C-H activation could potentially allow for a more direct and atom-economical synthesis.

Biocatalytic Synthesis: Biocatalysis presents a green alternative to traditional organic synthesis. The use of enzymes, such as lipases or ketoreductases, could be investigated for the stereoselective synthesis of chiral analogues of 8-(2,6-Difluorophenyl)-8-oxooctanoic acid. Whole-cell biocatalysis is another promising area, where microorganisms could be engineered to produce the target compound or its precursors.

Table 1: Prospective Synthetic Pathways for 8-(2,6-Difluorophenyl)-8-oxooctanoic Acid

| Pathway Type | Potential Method | Key Advantages |

|---|---|---|

| Chemo-catalysis | Palladium-catalyzed Cross-Coupling | High efficiency and functional group tolerance. |

| C-H Activation | Increased atom economy and reduced waste. | |

| Biocatalysis | Enzymatic Resolution | High enantioselectivity for chiral analogues. |

| Whole-Cell Biotransformation | Sustainable and environmentally friendly process. |

Advanced Computational Design and Optimization of Analogues

Computational chemistry offers powerful tools for the rational design and optimization of analogues of 8-(2,6-Difluorophenyl)-8-oxooctanoic acid with potentially enhanced biological activity or material properties.

Molecular Docking and Virtual Screening: Should a biological target be identified, molecular docking studies could elucidate the binding mode of 8-(2,6-Difluorophenyl)-8-oxooctanoic acid. This information would be invaluable for designing analogues with improved binding affinity and selectivity. Virtual screening of compound libraries could also be employed to identify other potential inhibitors of the same target.

Quantum Mechanics and Molecular Dynamics: Quantum mechanics calculations can provide insights into the electronic properties of the molecule, which can be correlated with its reactivity and biological activity. Molecular dynamics simulations can be used to study the conformational flexibility of the molecule and its interactions with biological macromolecules or material interfaces over time.

Identification of Unexplored Molecular Targets and Pathways

A crucial area of future research will be the identification of the molecular targets and biological pathways modulated by 8-(2,6-Difluorophenyl)-8-oxooctanoic acid.

Target Identification Strategies: A variety of experimental approaches can be employed for target identification. These include affinity chromatography, where the compound is immobilized to a solid support to capture its binding partners from cell lysates. Another approach is chemical proteomics, which uses chemical probes to identify the protein targets of a small molecule.

Phenotypic Screening: Phenotypic screening, where the effect of the compound is observed in a cellular or organismal model, can provide clues about its mechanism of action. Subsequent "deconvolution" of the phenotypic screening hits can then lead to the identification of the molecular target.

Development of Integrated In Vitro Platforms for Mechanistic Studies

Once a biological target is identified, the development of integrated in vitro platforms will be essential for detailed mechanistic studies.

Enzymatic and Cellular Assays: If the target is an enzyme, in vitro enzyme inhibition assays can be developed to determine the potency and mechanism of inhibition of 8-(2,6-Difluorophenyl)-8-oxooctanoic acid and its analogues. Cell-based assays can be used to confirm the activity of the compounds in a more biologically relevant context and to study their effects on downstream signaling pathways.

Biophysical Techniques: A range of biophysical techniques, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), can be used to directly measure the binding affinity and thermodynamics of the interaction between the compound and its target protein.

Table 2: Illustrative In Vitro Assay Development for a Hypothetical Target

| Assay Type | Purpose | Key Parameters Measured |

|---|---|---|

| Enzyme Inhibition Assay | Determine inhibitory potency. | IC50, Ki |

| Cell-based Viability Assay | Assess cellular effects. | EC50, cytotoxicity |

| Surface Plasmon Resonance | Quantify binding kinetics. | Ka, Kd, KD |

Potential in Materials Science or Advanced Functional Materials

The presence of the difluorophenyl group in 8-(2,6-Difluorophenyl)-8-oxooctanoic acid suggests potential applications in materials science. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and hydrophobicity.

Polymer and Liquid Crystal Development: Future research could explore the incorporation of 8-(2,6-Difluorophenyl)-8-oxooctanoic acid or its derivatives as monomers in the synthesis of novel fluorinated polymers. Such materials could exhibit desirable properties for applications in coatings, electronics, or biomedical devices. The rigid difluorophenyl group might also impart liquid crystalline properties, making it a candidate for the development of new display technologies.

Self-Assembled Monolayers: The carboxylic acid functionality allows for the anchoring of this molecule onto various surfaces, suggesting its potential use in the formation of self-assembled monolayers (SAMs). These SAMs could be used to modify the surface properties of materials, for example, to create hydrophobic or oleophobic coatings.

Q & A

Q. What are the common synthetic routes for preparing 8-(2,6-Difluorophenyl)-8-oxooctanoic acid, and how can reaction conditions be optimized?

The synthesis of structurally similar compounds, such as 8-(4-bromophenyl)-8-oxooctanoic acid, often involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and aromatic substrates. For example, coupling 8-oxooctanoic acid derivatives with halogenated aryl groups using carbodiimide-based reagents (e.g., DIC) in dichloromethane has been reported . Optimization may include temperature control (0–25°C), stoichiometric adjustments of coupling agents, and purification via column chromatography. Fluorination at the 2,6-positions requires regioselective strategies, potentially leveraging fluorophenylacetic acid precursors as intermediates .

Q. What analytical techniques are recommended for characterizing the purity and structure of 8-(2,6-Difluorophenyl)-8-oxooctanoic acid?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and F NMR to confirm fluorophenyl group placement and backbone integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for research use) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To verify carbonyl (C=O) and carboxylic acid (COOH) functional groups.

Q. What safety precautions are essential when handling 8-(2,6-Difluorophenyl)-8-oxooctanoic acid in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile intermediates.

- Waste Disposal : Segregate chemical waste and consult certified agencies for fluorinated compound disposal to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility data for 8-(2,6-Difluorophenyl)-8-oxooctanoic acid across different studies?

Solubility variations may arise from differences in solvent polarity, pH, or crystalline forms. To resolve contradictions:

Q. What strategies are effective in achieving regioselective fluorination during the synthesis of 8-(2,6-Difluorophenyl)-8-oxooctanoic acid?

Regioselectivity in fluorination can be enhanced by:

- Directed ortho-Fluorination : Using directing groups (e.g., carbonyls) to position fluorine atoms.

- Electrophilic Fluorination Reagents : Selectfluor® or XeF for controlled aromatic fluorination.

- Protection/Deprotection : Temporarily blocking reactive sites to prevent over-fluorination, as seen in fluorophenylacetic acid syntheses .

Q. What are the mechanistic implications of 8-(2,6-Difluorophenyl)-8-oxooctanoic acid’s stability under varying pH conditions?

Stability studies on related perfluorinated acids (e.g., PFOA) show pH-dependent hydrolysis. Acidic conditions may protonate the carboxylate group, reducing solubility and increasing aggregation. Alkaline conditions could degrade the fluorophenyl moiety. Monitor stability via:

Q. How do structural modifications at the oxooctanoic acid moiety influence the compound’s reactivity and interaction with biological targets?

Modifications (e.g., alkyl chain length, fluorination pattern) alter hydrophobicity, electronic properties, and binding affinity. For example:

- Chain Length : Shorter chains may reduce cellular uptake efficiency.

- Fluorination : Electron-withdrawing fluorine atoms enhance metabolic stability but may sterically hinder target interactions.

- Biological Assays : Use enzyme inhibition studies (e.g., cyclooxygenase) or cell-based assays to correlate structure-activity relationships .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the environmental persistence of fluorinated octanoic acid derivatives?